2-(3,5-Dichlorophenoxy)acetic acid
Overview
Description
2-(3,5-Dichlorophenoxy)acetic acid is an organic compound with the chemical formula C8H6Cl2O3. It is a type of phenoxy herbicide, which is widely used in agriculture to control broadleaf weeds. This compound is known for its effectiveness in promoting plant growth and is often used as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid .
Mechanism of Action
Target of Action
2-(3,5-Dichlorophenoxy)acetic acid, also known as 2,4-D, is a selective, systemic herbicide used for the control of broad-leaved weeds . It primarily targets broadleaf weeds, causing uncontrolled growth while leaving most grasses such as cereals, lawn turf, and grassland relatively unaffected .
Mode of Action
2,4-D acts by disrupting transport systems and interfering with nucleic acid metabolism . It is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates . It is known to alter the plasticity of the cell walls, influence the amount of protein production, and increase ethylene production .
Biochemical Pathways
The catabolic pathways of 2,4-D in certain bacteria such as Alcaligenes sp. and Achromobacter sp. have been studied . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied . The 2,4-D degradation by fungi, especially regarding the ability of white-rot basidiomycetes as an agent for its bioconversion, has also been considered .
Pharmacokinetics
2,4-D is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions . The release rates of 2,4-D were found to be in line with the selectivity sequence of HTlcs for the anions and controlled by non-Fickian diffusion .
Result of Action
The molecular and cellular effects of 2,4-D’s action result in the death of the target weeds. It causes uncontrolled growth in the target weeds, leading to their eventual death . It is also known to have negative effects on reproduction and development and is considered to be a neurotoxin and an irritant .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of 2,4-D. Volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions . Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides . The presence of pesticide residues in the environment represents a threat to humans and animals through drinking water .
Biochemical Analysis
Biochemical Properties
2-(3,5-Dichlorophenoxy)acetic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an auxin, influencing cell elongation, division, and differentiation. The compound interacts with auxin-binding proteins and receptors, such as TIR1/AFB family receptors, which are part of the SCF (SKP1-CUL1-F-box protein) complex. This interaction leads to the ubiquitination and degradation of AUX/IAA repressor proteins, thereby activating auxin-responsive genes .
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it promotes cell elongation by loosening the cell wall through the activation of proton pumps and the acidification of the cell wall. This compound also influences cell division and differentiation by modulating the expression of genes involved in these processes. Additionally, this compound impacts cell signaling pathways, such as the MAPK (mitogen-activated protein kinase) pathway, and alters gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to auxin receptors, such as TIR1/AFB, which are part of the SCF complex. This binding facilitates the ubiquitination and subsequent degradation of AUX/IAA repressor proteins. The degradation of these repressors releases ARF (auxin response factor) transcription factors, which then activate the transcription of auxin-responsive genes. This process leads to various physiological responses, including cell elongation, division, and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under prolonged exposure to light and heat. In in vitro studies, the effects of this compound on cellular function can be observed within hours of application, with long-term effects including changes in gene expression and cellular metabolism. In in vivo studies, the compound’s effects on plant growth and development can be observed over several days to weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. In rats, chronic exposure to high doses of this compound has been associated with hepatic, renal, and pancreatic damage. These effects are dose-dependent, with higher doses leading to more severe damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by environmental microorganisms through the α-ketoglutarate or dehalogenase pathways. These pathways involve the breakdown of the compound into less toxic metabolites, which can then be further degraded or utilized as a carbon source. The metabolic activity of this compound can influence metabolic flux and metabolite levels in the environment .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. In plants, the compound is transported through the apoplast and xylem, where it can travel short distances before being taken up by cells. The uptake of this compound is facilitated by influx carriers, which concentrate the compound in the cytoplasm. This transport mechanism ensures the efficient distribution of the compound within the plant .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with auxin receptors and other biomolecules. The localization of this compound can be influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell. This localization is essential for the compound’s role in regulating various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(3,5-Dichlorophenoxy)acetic acid typically involves the chlorination of phenoxyacetic acid. One common method includes mixing phenoxyacetic acid with hydrochloric acid and an oxidizing agent in the presence of a chlorination catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs a one-step chlorination process. This method is advantageous as it simplifies the production process and minimizes waste emissions, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dichlorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form polymeric humic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride can be employed.
Catalysts: Chlorination catalysts such as iron(III) chloride are used in the synthesis process.
Major Products Formed:
Oxidation Products: Polymeric humic acids.
Substitution Products: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dichlorophenoxy)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications and mechanisms of action.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Used for similar purposes but has different chemical properties and environmental behaviors.
4-(2,4-Dichlorophenoxy)butyric acid: Another phenoxy herbicide with a longer carbon chain.
Uniqueness: 2-(3,5-Dichlorophenoxy)acetic acid is unique due to its specific chlorination pattern, which provides distinct chemical properties and reactivity compared to other phenoxy herbicides. Its effectiveness as a synthetic auxin and its relatively simple production process make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(3,5-dichlorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWGIMHMQOCPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207399 | |
Record name | (3,5-Dichlorophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-64-4 | |
Record name | Acetic acid, (3,5-dichlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 587-64-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,5-Dichlorophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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